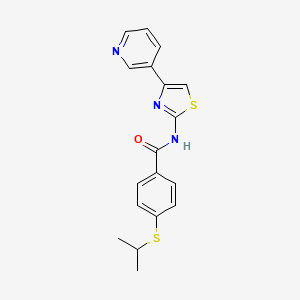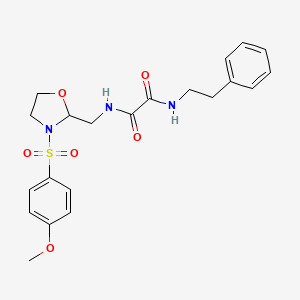![molecular formula C19H20N4OS B2720509 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034378-54-4](/img/structure/B2720509.png)
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is an important enzyme in cancer metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. BPTES has been shown to be effective in inhibiting GLS activity and reducing tumor growth in preclinical models of cancer.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- The disposition and metabolism of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, have been studied to understand their pharmacokinetic properties in humans. These studies involve examining how the compound is absorbed, distributed, metabolized, and excreted in the body, providing essential information for drug development and safety evaluation (Renzulli et al., 2011).
Diagnostic Imaging
- Related compounds have been evaluated for their potential in diagnostic imaging, such as in the detection of primary breast cancer using sigma receptor scintigraphy. These studies explore the ability of radiolabeled compounds to selectively bind to receptors overexpressed in cancer cells, offering a non-invasive method for cancer detection (Caveliers et al., 2002).
Repellent Efficacy
- Research has explored the repellent efficacy of piperidine compounds against certain insects, indicating the potential use of related chemical structures in developing insect repellents. These studies assess the effectiveness of compounds in providing protection against insect bites, contributing to public health efforts in controlling vector-borne diseases (Debboun et al., 2000).
Exposure and Toxicity Studies
- The environmental exposure and potential toxicity of organophosphorus and pyrethroid pesticides have been investigated, highlighting the importance of understanding the health impacts of chemical exposure. Such research informs regulatory policies and public health guidelines to minimize adverse health effects from chemical exposure (Babina et al., 2012).
Propiedades
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(15-3-4-17-18(10-15)25-13-22-17)21-11-14-5-8-23(9-6-14)16-2-1-7-20-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATLCWAVJBLTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2720426.png)



![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2720433.png)


![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)


![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)

![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)